3,5-dimethoxy-N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide
Description
This compound features a 3,5-dimethoxy-substituted benzamide core linked to a thiazole ring via an amide bond. The thiazole ring is further functionalized with a 2-oxoethyl group bearing a thiazol-2-ylamino substituent.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c1-24-12-5-10(6-13(8-12)25-2)15(23)21-17-19-11(9-27-17)7-14(22)20-16-18-3-4-26-16/h3-6,8-9H,7H2,1-2H3,(H,18,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRMMNZJCWDEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzamide moiety. Common reagents used in these reactions include thionyl chloride, methoxybenzene, and various amines. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the methoxy and thiazole sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-dimethoxy-N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its cytotoxic properties against cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
Target Compound :
- Core : 3,5-Dimethoxybenzamide.
- Thiazole Substituent: 2-Oxoethyl-thiazol-2-ylamino group.
- Key Features : Dual thiazole rings, amide linkage, and methoxy groups.
Analog 1 : 3,4-Dichloro-N-(5-(Morpholinomethyl)-4-(Pyridin-3-yl)Thiazol-2-yl)Benzamide (4d, )**
- Core : 3,4-Dichlorobenzamide.
- Thiazole Substituent: Morpholinomethyl and pyridinyl groups.
- Comparison: The dichloro substitution on the benzamide may enhance lipophilicity compared to methoxy groups.
Analog 2 : 3,5-Dimethoxy-N-(6-Methoxy-8H-Indeno[1,2-d]Thiazol-2-yl)Benzamide (7d, )**
- Core : 3,5-Dimethoxybenzamide (identical to target).
- Thiazole Substituent: Indeno[1,2-d]thiazole fused ring with methoxy group.
- Methoxy at position 6 may sterically hinder interactions compared to the target’s flexible thiazolylamino side chain .
Analog 3 : 3,5-Dimethoxy-N-(4-Naphthalen-2-yl-Thiazol-2-yl)Benzamide ()**
- Core : 3,5-Dimethoxybenzamide (identical to target).
- Thiazole Substituent : Naphthalen-2-yl group.
- Comparison: The naphthyl group introduces strong hydrophobicity, favoring interactions with aromatic residues in targets.
Biological Activity
3,5-Dimethoxy-N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide is a complex organic compound characterized by its dual heterocyclic structure, featuring thiazole and benzamide moieties. This unique configuration suggests significant potential for various biological activities, including antimicrobial and anticancer properties. The thiazole ring, in particular, is known for its prevalence in biologically active compounds.
Structural Features
The structural formula of this compound can be represented as follows:
This compound integrates multiple functional groups that enhance its solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing thiazole and benzamide structures exhibit diverse biological activities. Specifically, the presence of the thiazole moiety has been linked to:
- Antimicrobial Activity : Thiazole derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Anticancer Properties : Some thiazole-containing compounds have demonstrated significant cytotoxicity against cancer cell lines.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with disease progression.
Antimicrobial Activity
A study investigating thiazole derivatives reported that compounds similar to this compound exhibited strong antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising therapeutic potential .
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 3,5-Dimethoxy-N-(4-(2-oxo... | 8 | S. aureus |
| Benzothiazole Derivative | 16 | E. faecalis |
| Thiadiazole Derivative | 12 | E. coli |
Anticancer Activity
In vitro studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells. For example, a derivative similar to the target compound displayed IC50 values lower than those of established chemotherapeutics like doxorubicin against various cancer cell lines .
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| A431 | 10 | 15 |
| HT29 | 8 | 12 |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3,5-dimethoxy-N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yield?
- Synthesis Strategy :
-
The thiazole ring is typically formed via cyclization of thiourea derivatives with α-haloketones under acidic or basic conditions .
-
Subsequent functionalization involves coupling the benzamide moiety using 3,5-dimethoxybenzoyl chloride with the aminothiazole intermediate in solvents like dichloromethane, with triethylamine as a base to neutralize HCl byproducts .
-
Optimization :
-
Temperature control (0–5°C during coupling steps to minimize side reactions).
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Solvent choice (polar aprotic solvents like DMF enhance reactivity for amide bond formation).
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Purification via column chromatography with gradients of ethyl acetate/hexane (70:30 → 90:10) to isolate the product (>95% purity) .
- Key Data :
| Parameter | Value/Detail |
|---|---|
| Typical Yield | 60–75% after optimization |
| Reaction Time | 12–24 hours for cyclization |
Q. How is the compound’s structure validated, and what analytical techniques are critical for characterization?
- Methods :
-
X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions between thiazole and amide groups) .
-
NMR Spectroscopy :
-
¹H NMR: Peaks at δ 8.2–8.5 ppm (amide NH), δ 6.8–7.2 ppm (aromatic protons), and δ 3.8–4.0 ppm (methoxy groups) .
-
¹³C NMR: Carbonyl signals at ~168 ppm (amide C=O) and ~160 ppm (thiazole C=S) .
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HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error .
- Critical Findings :
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Intermolecular hydrogen bonds (e.g., N–H⋯O) stabilize the crystal lattice, influencing solubility and stability .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial or anticancer activity?
- Methodology :
-
Bioactivity Assays :
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Anticancer: Test against NCI-60 cell lines (e.g., melanoma, breast cancer) using MTT assays. Compare IC₅₀ values with structural analogs (e.g., ethyl vs. methyl substituents on the thiazole ring) .
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Antimicrobial: Disk diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
-
Computational Modeling :
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Molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or tubulin, guided by thiazole’s π-π stacking and hydrogen-bonding motifs .
- Key SAR Insights :
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The 3,5-dimethoxybenzamide group enhances lipophilicity, improving membrane permeability .
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Substitution at the thiazole’s 4-position (e.g., oxoethyl group) increases selectivity for cancer cells over normal fibroblasts .
Q. How can researchers resolve contradictory data in biological activity across studies?
- Case Example : Discrepancies in IC₅₀ values for melanoma cell lines (e.g., 2.5 μM vs. 8.7 μM in separate studies).
- Root Cause Analysis :
- Assay Variability : Differences in cell passage number, serum concentration, or incubation time .
- Compound Purity : Impurities (>5%) from incomplete purification can skew results .
- Resolution :
- Standardize protocols (e.g., 48-hour incubation, 10% FBS).
- Validate purity via HPLC (>98%) and use internal controls (e.g., doxorubicin) .
Q. What experimental designs are recommended for optimizing selectivity against off-target enzymes?
- Approach :
-
Enzyme Inhibition Assays :
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Test against CYP450 isoforms (e.g., CYP3A4, CYP2D6) to assess metabolic interference .
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Use fluorogenic substrates (e.g., Vivid® kits) for high-throughput screening .
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Selectivity Optimization :
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Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce off-target binding .
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Modify the thiazole’s 2-oxoethyl side chain to sterically hinder non-specific interactions .
- Data Example :
| Modification | Selectivity (CYP3A4 IC₅₀) | Cancer Cell IC₅₀ |
|---|---|---|
| Parent Compound | 12 μM | 3.2 μM |
| Hydroxyl-Substituted | >50 μM | 4.1 μM |
Methodological Considerations
Q. How should researchers design stability studies under physiological conditions?
- Protocol :
- Incubate the compound in PBS (pH 7.4) and human liver microsomes (37°C, 24 hours).
- Monitor degradation via LC-MS, identifying metabolites (e.g., demethylation of methoxy groups) .
- Key Finding :
- The thiazole ring exhibits resistance to hydrolysis, while the amide bond is susceptible to enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
